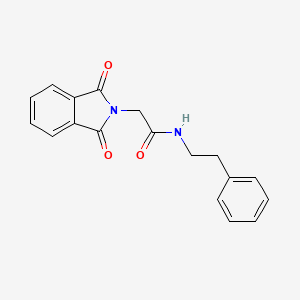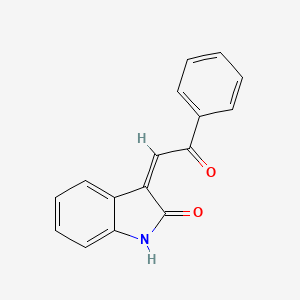![molecular formula C19H18N4O2 B6421878 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284272-83-8](/img/structure/B6421878.png)
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, commonly known as 3-EPPC, is a small molecule drug candidate developed for the treatment of cancer. It is a pyrazole-based compound that has been studied extensively in preclinical models for its anti-cancer activities. 3-EPPC has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
作用機序
The mechanism of action of 3-EPPC is not yet fully understood. However, it is believed to act by targeting multiple pathways involved in tumor growth and progression. Specifically, 3-EPPC has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth, survival, and angiogenesis. In addition, 3-EPPC has been shown to induce apoptosis and inhibit the expression of pro-angiogenic factors, such as VEGF and HIF-1α.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPPC have been studied in preclinical models. In vitro studies have shown that 3-EPPC is capable of inhibiting the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, 3-EPPC has been shown to induce apoptosis and inhibit angiogenesis. In vivo studies have demonstrated that 3-EPPC is capable of inhibiting tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
The advantages of using 3-EPPC in laboratory experiments include its ease of synthesis, its ability to target multiple pathways involved in tumor growth and progression, and its demonstrated activity against a wide range of tumor types. However, there are also some limitations to using 3-EPPC in laboratory experiments. For example, the exact mechanism of action of 3-EPPC is not yet fully understood, and it is not known if the compound has any off-target effects. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
The potential of 3-EPPC for the treatment of cancer is promising, and further research is needed to fully explore its therapeutic potential. Future research should focus on understanding the exact mechanism of action of 3-EPPC, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of 3-EPPC in combination with other anti-cancer agents, as well as its potential for targeting other types of cancer. Finally, further research should be conducted to explore the potential of 3-EPPC as a prophylactic agent, as well as its potential for targeting other diseases.
合成法
The synthesis of 3-EPPC is based on the reaction of 2-ethoxy-1-phenyl-3-pyrazoline-5-carbohydrazide with 1-phenyl-3-methylene-1H-pyrazole-5-carbohydrazide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically greater than 95%.
科学的研究の応用
3-EPPC has been studied extensively in preclinical models for its anti-cancer activities. It has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKOTFDBAMYOK-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylidene-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6421805.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)


![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)
![N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421861.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421873.png)
![methyl 4-[(1E)-[({3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-yl}formamido)imino]methyl]benzoate](/img/structure/B6421874.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421881.png)
![N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421886.png)
![N'-[(1E)-phenylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421894.png)